molecular formula C18H23N3O5 B6559599 8-[2-(3,4-dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-30-1

8-[2-(3,4-dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559599
CAS No.: 1021214-30-1
M. Wt: 361.4 g/mol
InChI Key: OZVMXVANCORMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(3,4-Dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.5]decane-2,4-dione core. The 8-position is substituted with a 2-(3,4-dimethoxyphenyl)acetyl group, while the 3-position carries a methyl group. This structural arrangement confers unique physicochemical properties, including a molecular weight of ~435 g/mol (estimated based on analogs) and moderate lipophilicity (logP ~3.6).

Properties

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-20-16(23)18(19-17(20)24)6-8-21(9-7-18)15(22)11-12-4-5-13(25-2)14(10-12)26-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVMXVANCORMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

TRI-BE (8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

  • Properties : Higher logP (~4.0) due to the hydrophobic benzyl group.
  • Activity : Inhibits migration and invasion in PC3 prostate cancer cells by targeting focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs) .
  • Key Difference : The acetyl group in the target compound may improve solubility compared to TRI-BE’s benzyl group.

Compound 5 ()

  • Structure : 8-(2,4-Dimethoxybenzoyl) group; phenethylamide side chain.
  • Activity : Potent inhibitor of mycobacterial lipoamide dehydrogenase (Mtb Lpd, IC₅₀ < 1 µM). Co-crystal structure reveals binding to the enzyme’s active site .
  • Key Difference : The acetyl linker in the target compound vs. the benzoyl group in Compound 5 may alter binding kinetics due to differences in electron-withdrawing effects.

CWHM-123 (Antimalarial Lead)

  • Structure : 8-(5-Chloro-2-hydroxybenzyl) substitution; ethyl and isopentyl groups.
  • Activity : IC₅₀ = 0.310 µM against Plasmodium falciparum 3D7 strain. The chloro and hydroxy groups enhance antimalarial potency .

Substituent Variations at the 3-Position

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Hydrochloride

  • Structure : 3-Methyl group without the 8-(3,4-dimethoxyphenyl)acetyl substitution.
  • Use : Intermediate in synthesis of spirocyclic derivatives targeting HIF prolyl hydroxylases .
  • Key Difference : The absence of the 8-position acetyl group limits its biological versatility compared to the target compound.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų) Notable Activity
Target Compound ~435 ~3.6 7 1 ~65 N/A (Inferred enzyme inhibition)
TRI-BE 284.3 4.0 4 1 58 Anticancer (FAK/MMP inhibition)
Compound 5 613.5 4.2 9 1 98 Mtb Lpd inhibition
CWHM-123 441.9 3.8 5 2 78 Antimalarial
Compound 435.5 3.68 7 1 65.3 N/A (Structural analog)

Structure–Activity Relationship (SAR) Insights

8-Position Substitutions :

  • Aromatic groups with electron-donating substituents (e.g., methoxy) enhance target engagement in enzyme inhibition (e.g., Mtb Lpd ).
  • Bulky hydrophobic groups (e.g., benzyl in TRI-BE) improve membrane permeability but may reduce solubility .

3-Position Substitutions :

  • Methyl groups at the 3-position optimize steric hindrance, balancing conformational flexibility and receptor binding .

Linker Chemistry :

  • Acetyl vs. benzoyl linkers influence electronic properties; acetyl groups may reduce metabolic oxidation compared to benzoyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.